

# Chiral Properties of (R)-morpholine-3-carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: (R)-morpholine-3-carboxylic acid

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## Introduction

**(R)-morpholine-3-carboxylic acid** is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development.<sup>[1]</sup> Its constrained, morpholine ring structure makes it a valuable building block for introducing specific stereochemistry and conformational rigidity into molecules.<sup>[1]</sup> This can lead to improved pharmacological properties, such as enhanced potency and selectivity for biological targets. As a constrained amino acid analogue, it can be incorporated into peptides to modulate their structure and function.<sup>[2][3]</sup> This technical guide provides an in-depth overview of the chiral properties of **(R)-morpholine-3-carboxylic acid**, including its synthesis, analytical methods for determining enantiomeric purity, and its application in synthetic chemistry.

## Physicochemical and Chiral Properties

**(R)-morpholine-3-carboxylic acid** is a white to off-white solid. Its fundamental properties are summarized in the table below. The chirality of this molecule is centered at the C3 position of the morpholine ring, leading to distinct three-dimensional arrangements for its (R) and (S) enantiomers.

Property	Value	Reference
Molecular Formula	$C_5H_9NO_3$	Chem-Impex
Molecular Weight	131.13 g/mol	Chem-Impex
Appearance	White to off-white solid	Chem-Impex
Specific Optical Rotation ( $[\alpha]D$ )	Not available in cited literature	

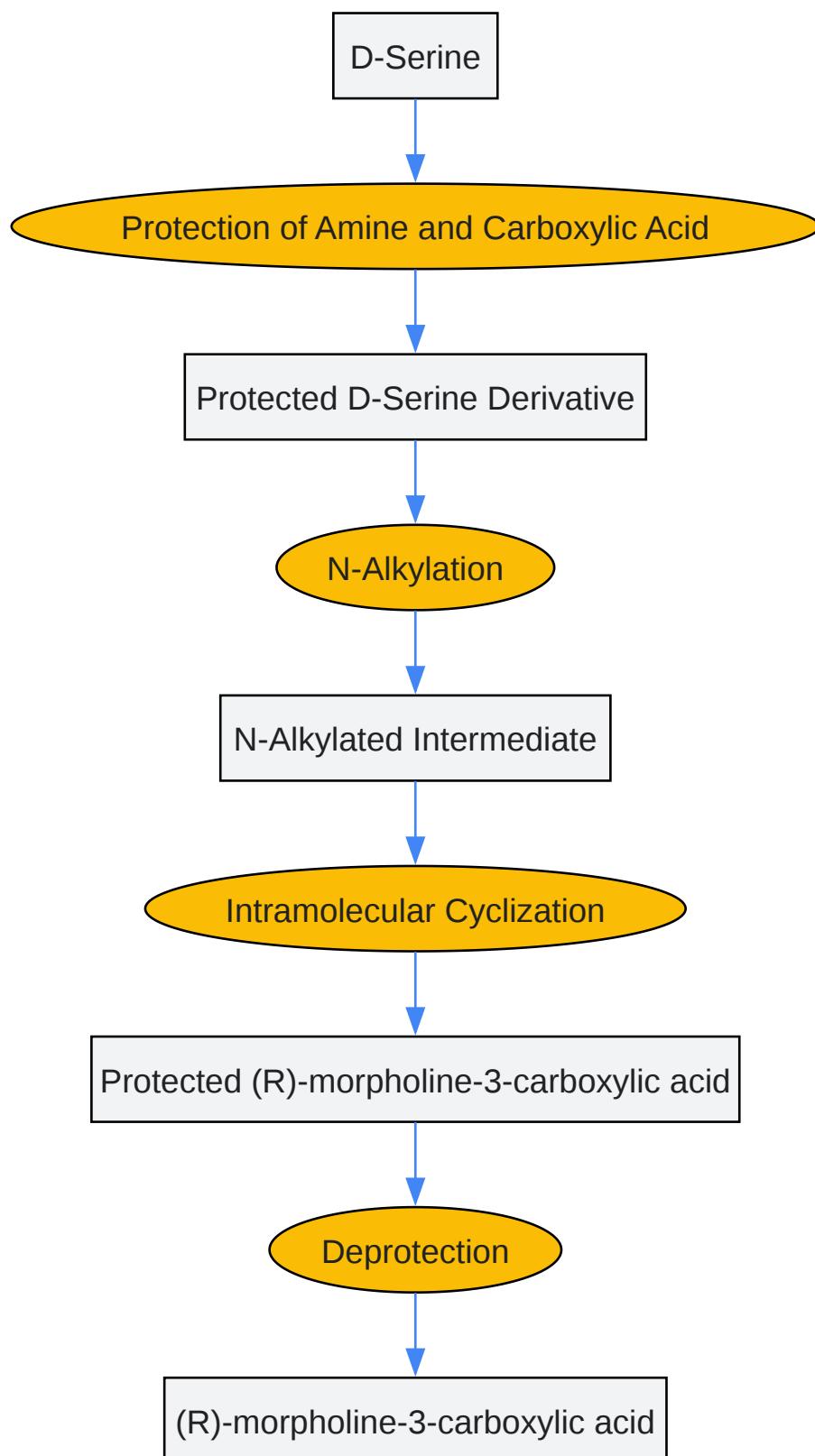
Note: An experimental value for the specific optical rotation of enantiomerically pure **(R)-morpholine-3-carboxylic acid** is not readily available in the reviewed scientific literature. This value is a critical parameter for characterizing the compound's chirality and would need to be determined experimentally.

## Experimental Protocols

### Enantioselective Synthesis of **(R)-morpholine-3-carboxylic acid**

The enantioselective synthesis of **(R)-morpholine-3-carboxylic acid** can be achieved starting from the chiral precursor, D-serine. The following multi-step protocol is adapted from analogous syntheses of chiral morpholine derivatives.

#### Workflow for the Synthesis of **(R)-morpholine-3-carboxylic acid**



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Caption: Synthetic pathway for **(R)-morpholine-3-carboxylic acid**.

### Methodology:

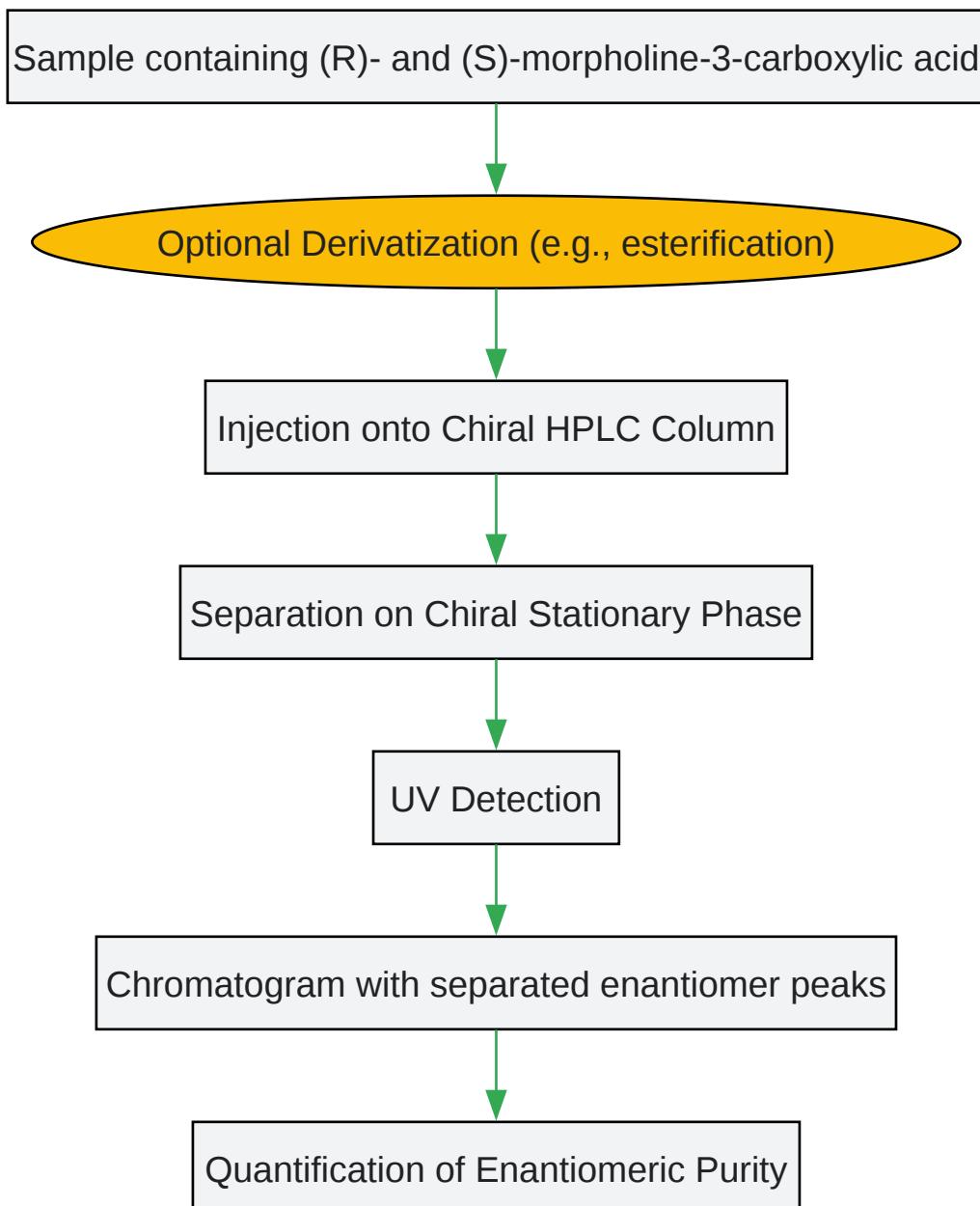
- Protection of D-Serine: The amino and carboxylic acid functional groups of D-serine are first protected. For example, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid can be converted to its methyl or ethyl ester.
- N-Alkylation: The protected D-serine is then N-alkylated with a suitable two-carbon electrophile, such as 2-bromoethanol or a protected equivalent. This step introduces the atoms necessary to form the morpholine ring.
- Intramolecular Cyclization: The hydroxyl group introduced in the previous step is activated (e.g., by conversion to a tosylate or mesylate), followed by an intramolecular nucleophilic substitution by the deprotected amino group to form the morpholine ring. This cyclization proceeds with retention of the stereochemistry at the C3 position.
- Deprotection: Finally, the protecting groups on the nitrogen and the carboxylic acid are removed under appropriate conditions (e.g., acidolysis for the Boc group and saponification for the ester) to yield the final product, **(R)-morpholine-3-carboxylic acid**.

Note: This is a representative synthetic strategy. Specific reagents, reaction conditions, and purification methods would need to be optimized.

## Chiral High-Performance Liquid Chromatography (HPLC) Analysis

The enantiomeric purity of **(R)-morpholine-3-carboxylic acid** can be determined by chiral HPLC. This technique separates the (R) and (S) enantiomers based on their differential interactions with a chiral stationary phase.

### Workflow for Chiral HPLC Analysis



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Caption: Chiral HPLC analysis workflow.

Methodology:

- Chiral Stationary Phase: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column (e.g., Chiralpak IA, IB, or IC), is often effective for the separation of chiral carboxylic acids.<sup>[4]</sup>

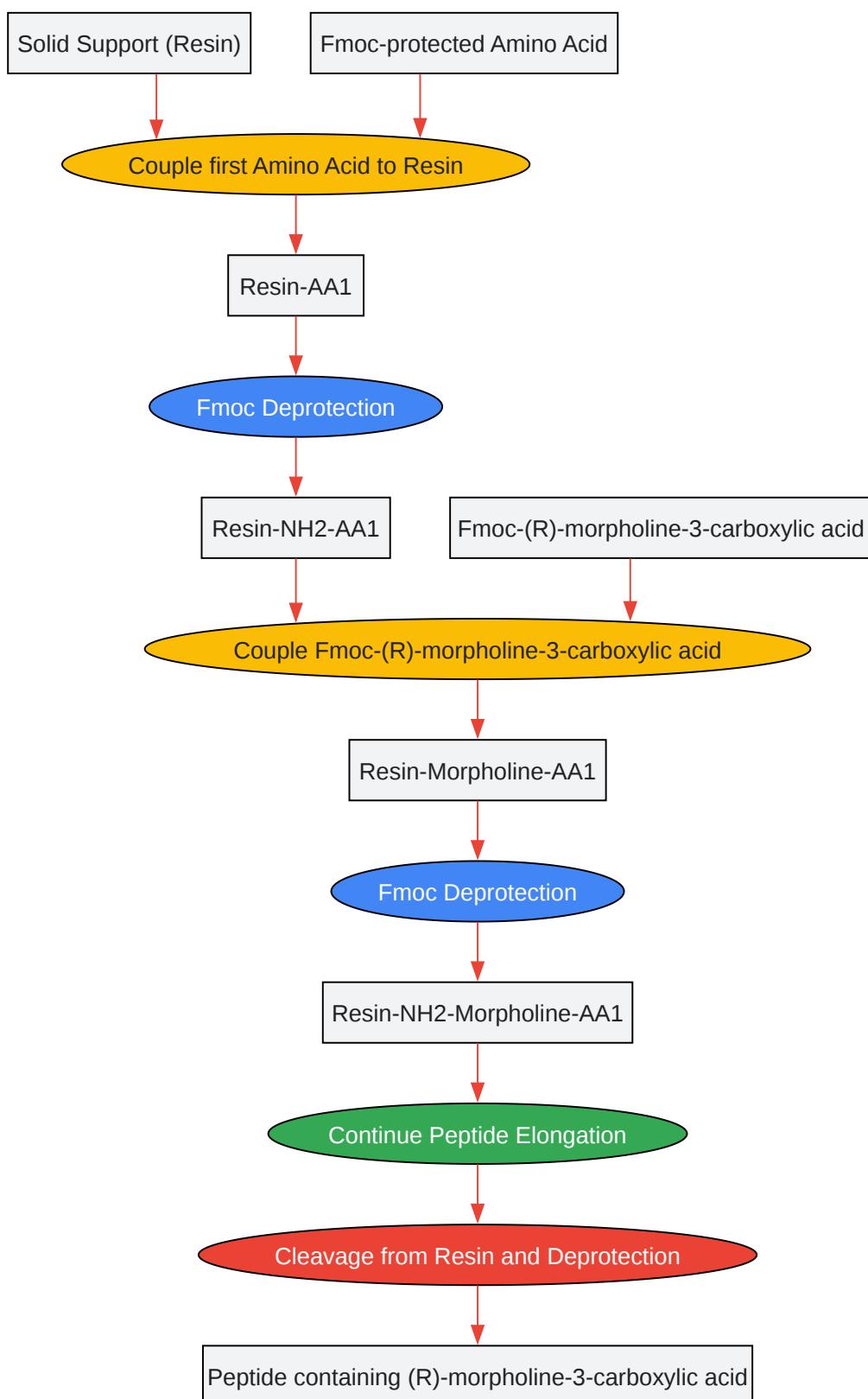
- **Mobile Phase:** A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol).[5] For acidic analytes like morpholine-3-carboxylic acid, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution.[5]
- **Detection:** Detection is typically performed using a UV detector at a wavelength where the analyte absorbs, often around 210-220 nm for carboxylic acids.
- **Quantification:** The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Parameter	Recommended Condition
Column	Chiralpak® IA, IB, or IC (or similar polysaccharide-based CSP)
Mobile Phase	Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate	0.5 - 1.0 mL/min
Detection	UV at 210 nm

## Application in Peptide Synthesis

**(R)-morpholine-3-carboxylic acid** can be used as a constrained amino acid analogue in solid-phase peptide synthesis (SPPS) to introduce conformational rigidity into peptides.[2][3] This can lead to peptides with enhanced biological activity, stability, and receptor selectivity.

Workflow for Solid-Phase Peptide Synthesis (SPPS) Incorporation

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Caption: Incorporation of **(R)-morpholine-3-carboxylic acid** into a peptide via SPPS.

The incorporation of **(R)-morpholine-3-carboxylic acid** into a peptide sequence via Fmoc-based SPPS follows a standard cycle of deprotection and coupling steps. The secondary amine of the morpholine ring requires protection, typically with an Fmoc group, to allow for its use in standard SPPS protocols. The carboxylic acid group is activated using standard coupling reagents (e.g., HBTU, HATU) to facilitate amide bond formation with the free N-terminal amine of the growing peptide chain on the solid support. Following the successful coupling, the Fmoc group is removed to allow for the addition of the next amino acid in the sequence. This process is repeated until the desired peptide is synthesized, after which it is cleaved from the resin and purified.

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